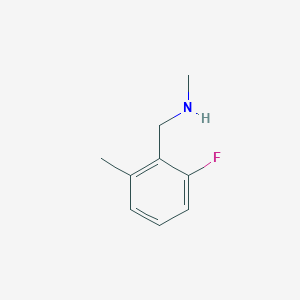
1-(2-Fluoro-6-methylphenyl)-N-methylmethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Fluoro-6-methylphenyl)methylamine is an organic compound that belongs to the class of aromatic amines It features a fluorine atom and a methyl group attached to a benzene ring, with a methylamine group linked to the benzene ring via a methylene bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-6-methylphenyl)methylamine can be achieved through several synthetic routes. One common method involves the reaction of 2-fluoro-6-methylbenzyl chloride with methylamine under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 2-Fluoro-6-methylbenzyl chloride and methylamine.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 2-fluoro-6-methylbenzyl chloride is added dropwise to a solution of methylamine in an appropriate solvent, such as ethanol or methanol, under stirring. The reaction mixture is then heated to reflux for several hours.
Isolation: After completion of the reaction, the product is isolated by extraction with an organic solvent, followed by purification using techniques such as distillation or recrystallization.
Industrial Production Methods
On an industrial scale, the production of (2-Fluoro-6-methylphenyl)methylamine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Fluoro-6-methylphenyl)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine or hydrocarbon derivatives.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a strong base, such as sodium hydride (NaH) or sodium amide (NaNH₂).
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines or hydrocarbons.
Substitution: Formation of substituted benzene derivatives with various functional groups.
Applications De Recherche Scientifique
(2-Fluoro-6-methylphenyl)methylamine has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a precursor for drug development.
Material Science: It is used in the development of novel materials with specific properties, such as polymers and coatings.
Biological Studies: The compound is studied for its interactions with biological systems and potential therapeutic effects.
Mécanisme D'action
The mechanism of action of (2-Fluoro-6-methylphenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
(2-Fluoro-6-methylphenyl)methylamine can be compared with other similar compounds, such as:
(2-Fluoro-4-methylphenyl)methylamine: Similar structure but with the methyl group in a different position on the benzene ring.
(2-Chloro-6-methylphenyl)methylamine: Similar structure but with a chlorine atom instead of a fluorine atom.
(2-Fluoro-6-ethylphenyl)methylamine: Similar structure but with an ethyl group instead of a methyl group.
These compounds share similar chemical properties but may exhibit different reactivity and applications due to the variations in their substituents.
Propriétés
IUPAC Name |
1-(2-fluoro-6-methylphenyl)-N-methylmethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN/c1-7-4-3-5-9(10)8(7)6-11-2/h3-5,11H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMHQDGWHGXXTCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)F)CNC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
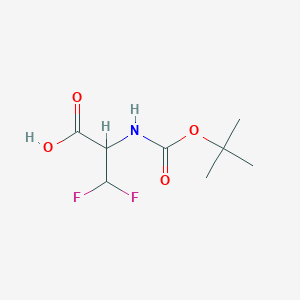
![3-bromo-1H-pyrazolo[4,3-b]pyridine-7-carboxylic acid](/img/structure/B7964565.png)
![4-Bromo-1,6-dimethyl-1H-pyrazolo[3,4-c]pyridin-7(6H)-one](/img/structure/B7964566.png)
![6-Fluoro-[1,4]diazepane-1-carboxylic acid benzyl ester](/img/structure/B7964567.png)

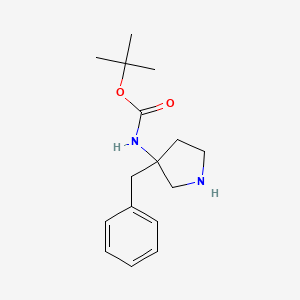
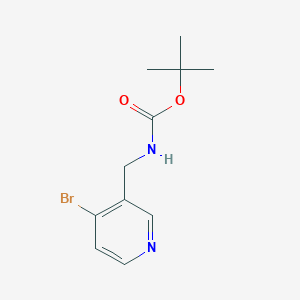
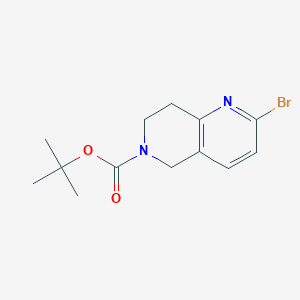
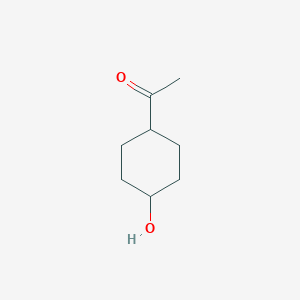
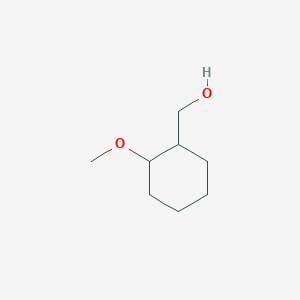
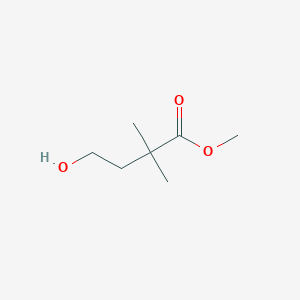
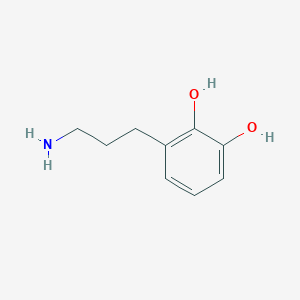
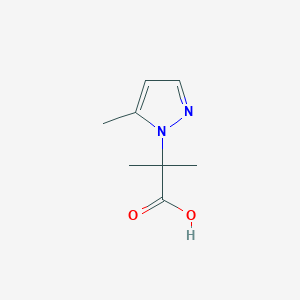
![3-cyclobutyl-1,5,6,7-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B7964642.png)
